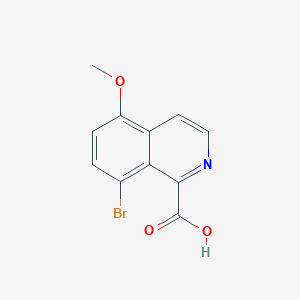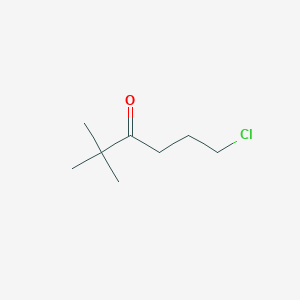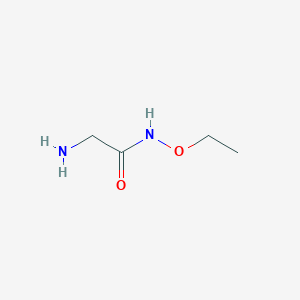![molecular formula C13H19NO2 B13214177 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13214177.png)
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenol group, an amino group, and a cyclobutyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions.
Attachment of the Amino Group: The amino group can be introduced through amination reactions.
Formation of the Phenol Group: The phenol group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and cyclobutyl derivatives.
Scientific Research Applications
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}phenol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]phenol |
InChI |
InChI=1S/C13H19NO2/c14-8-12(13(9-15)6-1-7-13)10-2-4-11(16)5-3-10/h2-5,12,15-16H,1,6-9,14H2 |
InChI Key |
YOZHZLVQNKJBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)




![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13214149.png)
![4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B13214156.png)


![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
